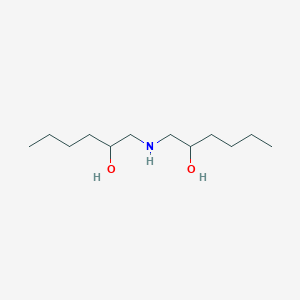![molecular formula C21H24F4O2 B14188269 1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) CAS No. 922718-39-6](/img/structure/B14188269.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) is an organic compound characterized by its unique structure, which includes a nonane backbone with two difluorobenzene groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) typically involves the reaction of 2,3-difluorophenol with 1,9-dibromononane under basic conditions. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion generated from 2,3-difluorophenol reacts with 1,9-dibromononane to form the desired ether linkage.
Reaction Conditions:
Reagents: 2,3-difluorophenol, 1,9-dibromononane, base (e.g., potassium carbonate)
Solvent: Anhydrous dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of methoxy-substituted aromatic compounds.
Scientific Research Applications
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the interactions of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions. In biological systems, its fluorinated aromatic rings may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(pentafluorobenzene)
- 2,2’-((Nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.
Properties
CAS No. |
922718-39-6 |
|---|---|
Molecular Formula |
C21H24F4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[9-(2,3-difluorophenoxy)nonoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C21H24F4O2/c22-16-10-8-12-18(20(16)24)26-14-6-4-2-1-3-5-7-15-27-19-13-9-11-17(23)21(19)25/h8-13H,1-7,14-15H2 |
InChI Key |
ALTVSYDMSPBZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCCCCCCCOC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)


![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)


![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)

![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
